6-Maleimido-1-hexanal

Overview

Description

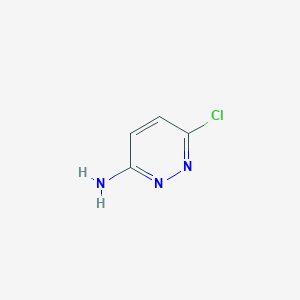

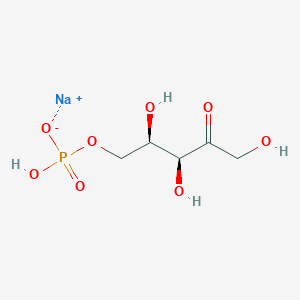

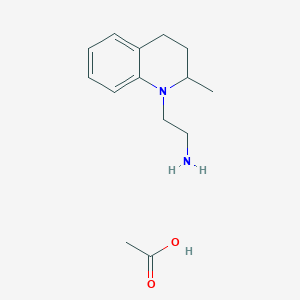

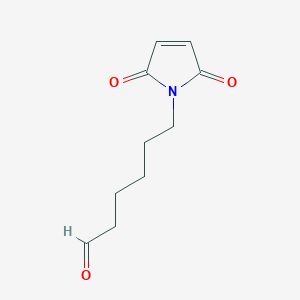

6-Maleimido-1-Hexanal is often used in bioconjugation and crosslinking reactions in chemistry and biochemistry . Its structure consists of a hexanal group attached to a maleimide ring, and it is commonly used for labeling proteins and other biomolecules .

Synthesis Analysis

An amino acid possessing a maleimide side chain was developed and synthesized in good yield . The creation of a maleimide amino acid derivative was targeted for use as a highly functional tool for enabling peptide conjugation and structural modifications .Molecular Structure Analysis

The 6-MALEIMIDO-1-HEXANAL molecule contains a total of 27 bond(s). There are 14 non-H bond(s), 4 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 1 aldehyde(s) (aliphatic) and 1 imide(s) (-thio) .Chemical Reactions Analysis

6-Maleimido-1-Hexanal is a chemical compound used in biochemical research as a crosslinking agent . It contains a maleimide group, which can react with thiol groups on proteins to form a covalent bond .Physical And Chemical Properties Analysis

6-Maleimido-1-Hexanal is a light yellow oil . It is slightly soluble in chloroform, ethyl acetate, and methanol . It is stored at -20°C, under an inert atmosphere .Scientific Research Applications

Bioconjugation

6-Maleimido-1-hexanal is used in bioconjugation, a process that involves the use of chemical reactions to form covalent bonds between biomolecules. The maleimide group in 6-Maleimido-1-hexanal can react with thiol groups on proteins to form a covalent bond, creating a stable and irreversible protein-protein or protein-peptide linkage .

Modification of Oligonucleotides, Peptides, and Peptide Nucleic Acids

6-Maleimido-1-hexanal can be introduced at any position of oligonucleotides, peptide nucleic acids, peptides, and peptoids, making use of standard solid-phase procedures . This allows for the modification of these biomolecules for various research applications.

Click Conjugation Reactions

6-Maleimido-1-hexanal is used in click conjugation reactions, specifically the Michael-type addition of thiols to electron-deficient carbon-carbon double bonds . This reaction is quick, high-yielding, and can be carried out in water, making it ideal for bioconjugation applications.

Synthesis of Antibody-Drug Conjugates

The maleimide-thiol conjugation chemistry of 6-Maleimido-1-hexanal has found application in the synthesis of antibody-drug conjugates . These are drugs that combine an antibody with a biological molecule, allowing for targeted drug delivery.

Diels-Alder Reaction

6-Maleimido-1-hexanal can also be used in the Diels-Alder reaction with conjugated dienes . This is a modular reaction that can link two different compounds in water without producing side products.

Crosslinking Agent

6-Maleimido-1-hexanal is used as a crosslinking agent in biochemical research . Crosslinking agents are used to create covalent bonds between separate biomolecules, allowing for the study of their interactions.

Mechanism of Action

Target of Action

6-Maleimido-1-hexanal is primarily used in biochemical research as a crosslinking agent . Its main targets are thiol groups on proteins . These thiol groups, also known as sulfhydryl groups, are functional groups consisting of a sulfur and a hydrogen atom. They are often found in molecules such as cysteine, an amino acid that is a building block of proteins.

Mode of Action

The compound contains a maleimide group , which can react with the thiol groups on proteins to form a covalent bond . This reaction results in a stable and irreversible protein-protein or protein-peptide linkage . This ability to form covalent bonds with proteins makes it a valuable tool in the study of protein structure and function.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body

Result of Action

The result of 6-Maleimido-1-hexanal’s action is the formation of stable and irreversible protein-protein or protein-peptide linkages . This can lead to changes in protein structure and function, which can have various molecular and cellular effects depending on the specific proteins involved.

Action Environment

The action of 6-Maleimido-1-hexanal can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment. Additionally, storage conditions can also affect its stability, with recommendations to store the compound at -80° C .

Safety and Hazards

Future Directions

Given its utility in bioconjugation and crosslinking reactions, 6-Maleimido-1-Hexanal is likely to continue to be a valuable tool in biochemical research . Its ability to label proteins and other biomolecules suggests potential applications in the development of new diagnostic and therapeutic strategies .

properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIGHFZUSGHZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624864 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Maleimido-1-hexanal | |

CAS RN |

1076198-37-2 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)